

Comparative Analysis of Biologically Active Compounds Derived from 5-Bromo-2-methoxypyridine Intermediates

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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridine-3-boronic acid

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For immediate release: A comparative analysis of several classes of compounds synthesized from key 5-bromo-2-methoxypyridine intermediates reveals their potential across diverse therapeutic areas, including inflammation, cancer, and immune-related disorders. This guide provides a summary of their biological activities, supported by available data, and outlines their synthetic pathways. The compounds, featuring a core 5-Bromo-2-methoxy-pyridin-3-yl moiety, have been identified as potent inhibitors of key biological targets such as Phosphoinositide 3-kinases (PI3K) and Activin receptor-like kinases (ALK), as well as modulators of inflammatory processes.

I. Overview of Compound Classes and Biological Activities

Compounds incorporating the 5-Bromo-2-methoxy-pyridin-3-yl substructure have been investigated for a range of biological activities. This report focuses on three distinct classes of compounds identified from recent patent literature, each targeting a different biological pathway.

- **Thiophene Carboxamides:** These compounds have been explored for their utility in treating inflammatory and immune-related disorders.

- **Dihydro-pyrido-oxazines:** This class of molecules has been synthesized and evaluated as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a critical pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer.
- **Benzimidazole Derivatives:** Certain benzimidazole-containing compounds with the 5-Bromo-2-methoxy-pyridin-3-yl moiety have been identified as inhibitors of Activin receptor-like kinase (ALK), a family of serine/threonine kinases involved in cellular signaling, and a target in oncology.

II. Comparative Biological Data

The following table summarizes the available quantitative data for representative compounds from each class. It is important to note that direct comparative studies have not been conducted, and the data is collated from different sources.

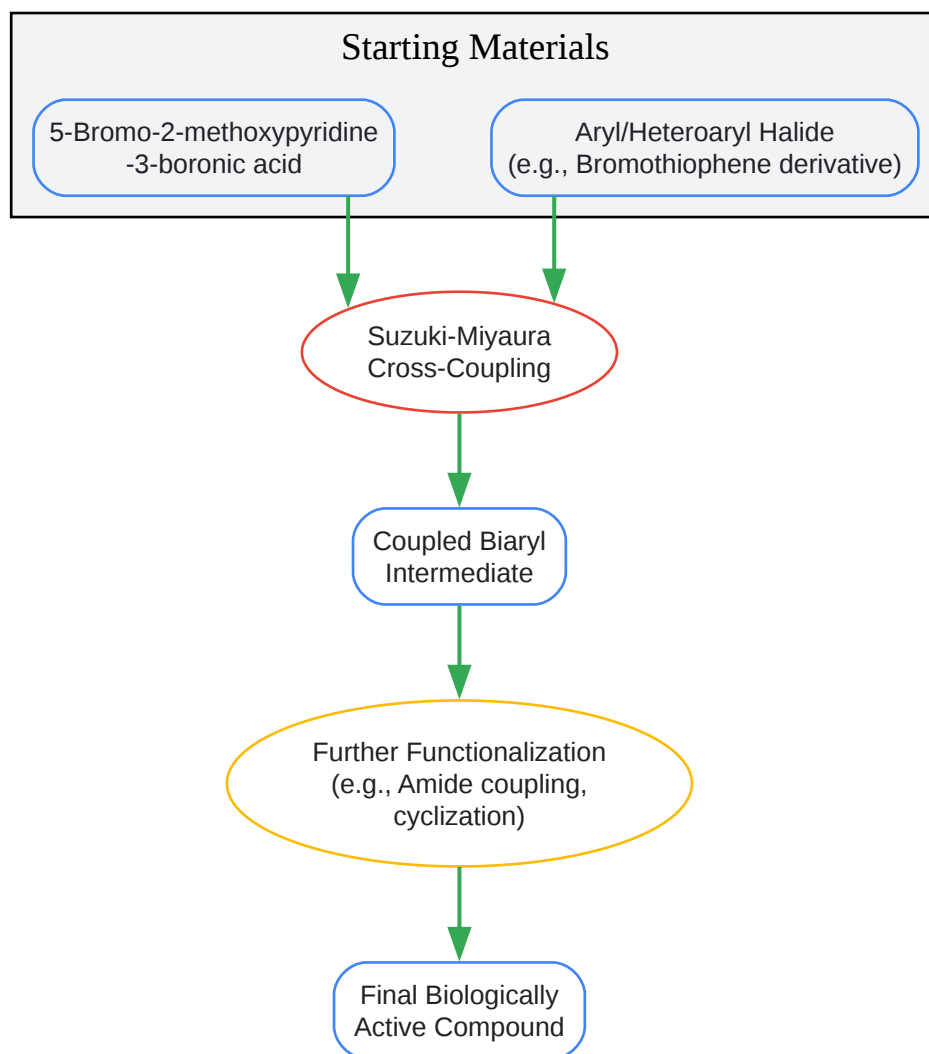
| Compound Class | Representative Compound | Target | Biological Activity | Data | Source |
|--------------------------|---|---------------------|--------------------------------|---|---------------------|
| Thiophene Carboxamide | 5-(5-Bromo-2-methoxy-pyridin-3-yl)-thiophene-2-carboxylic acid (3-fluoro-pyridin-4-yl)-amide | Inflammation/Immune | Immunosuppressive agent | Not explicitly reported | [1] |
| Dihydro-pyrido-oxazine | Dihydro-pyrido-oxazine derivatives from (5-bromo-2-methoxy-pyridin-3-yl)-methanol | PI3K | PI3K enzyme inhibition | IC50 values for related compounds in the patent are in the nanomolar to micromolar range. | [2] |
| Benzimidazole Derivative | 4-[2-(5-Bromo-2-methoxy-pyridin-3-yl)-1H-benzimidazole-5-yl]-[1,4]diazepan-1-carboxylic acid tert-butyl ester | ALK | ALK-1, ALK-2, ALK-5 inhibition | Not explicitly reported for this specific compound. | [3] |

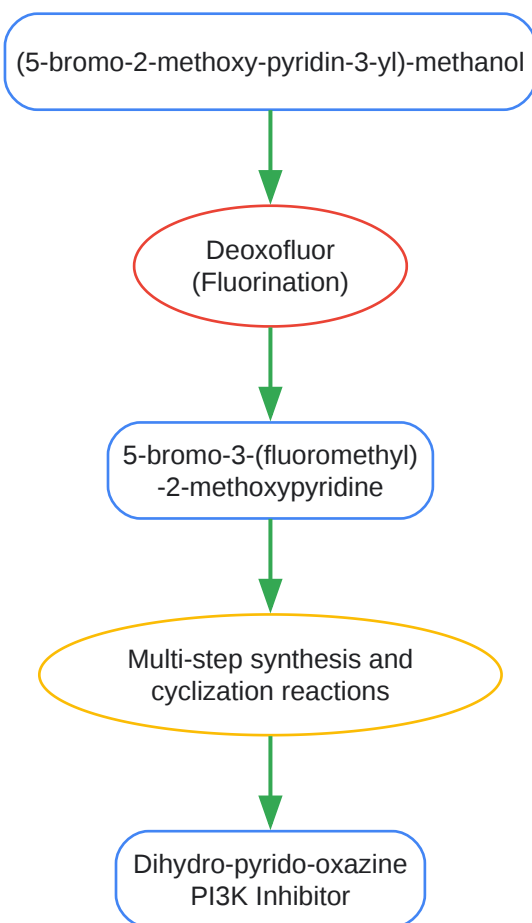
III. Experimental Protocols and Synthesis

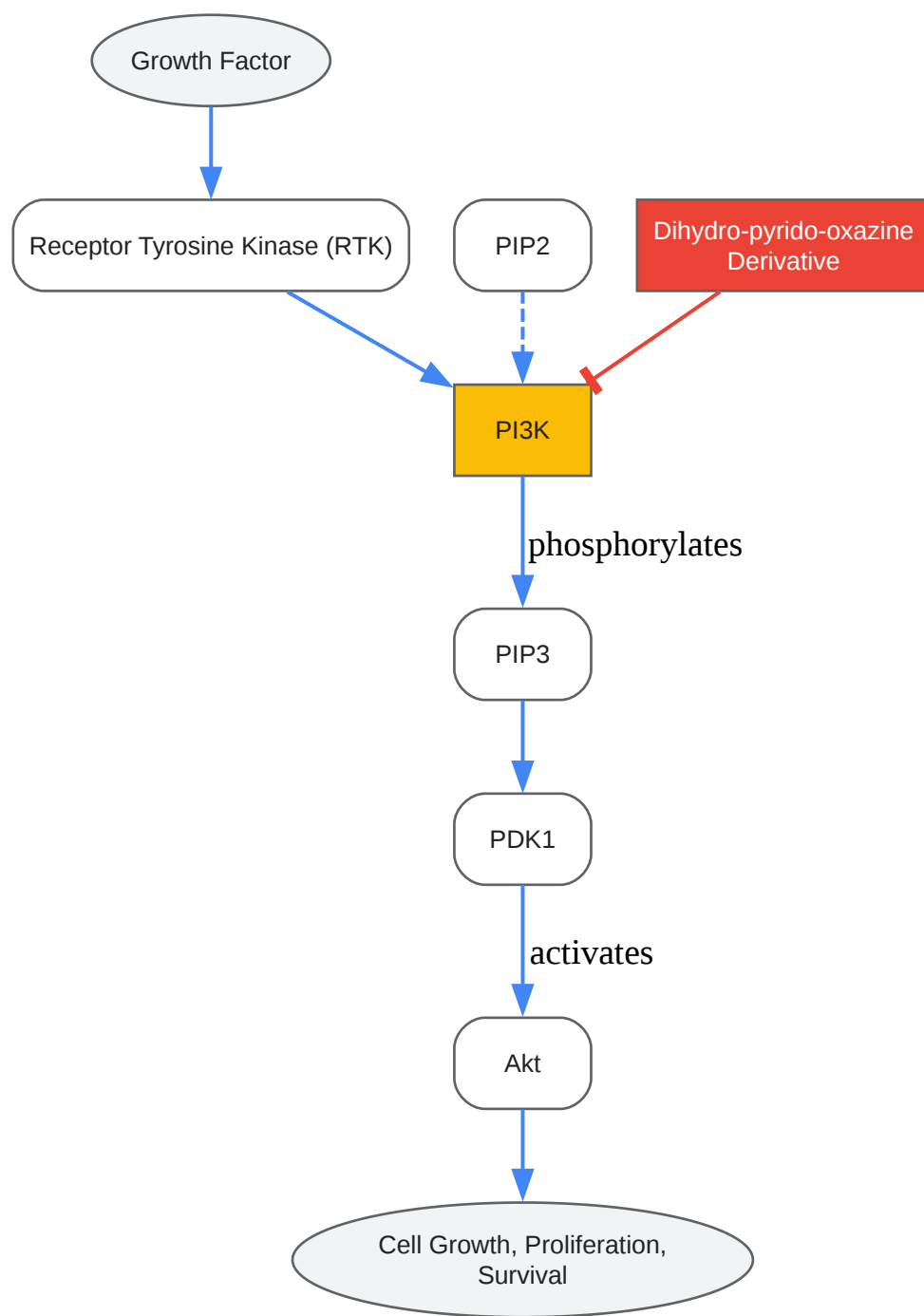
The synthesis of these compounds generally involves the use of **5-Bromo-2-methoxypyridine-3-boronic acid** or a related intermediate, such as (5-bromo-2-methoxypyridin-3-yl)-methanol, in key coupling or condensation reactions.

General Synthetic Workflow

A plausible and common synthetic approach for generating the core structure of these compounds is through a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds.







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References

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- 2. WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
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